![molecular formula C19H19BrClN5O5S B1234533 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B1234533.png)
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-bromophenyl)sulfonyl-1-piperazinyl]-N-[(4-chloro-3-nitrophenyl)methylideneamino]acetamide is a N-acylpiperazine.
Scientific Research Applications
Antioxidant Activity
The compound and its derivatives have been utilized in the synthesis of coordination complexes, demonstrating significant antioxidant activity. For instance, pyrazole-acetamide derivatives, related to the compound , were synthesized and showed considerable antioxidant properties in various in vitro tests (Chkirate et al., 2019).
Antibacterial Activity
Certain acetamide derivatives, which share structural similarities with the compound, have been synthesized and evaluated for their antibacterial potentials. For example, derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Antidepressant and Anticonvulsant Activities
Some derivatives of phenylacetamide, structurally akin to the compound in focus, were found to possess antidepressant and anticonvulsant activities. These activities were investigated through behavioral tests and protective effects against pentylenetetrazole-induced seizures in mice (Xie et al., 2013).
Inotropic Effects
Derivatives of the compound have been synthesized and evaluated for their positive inotropic activity, which impacts the force of muscle contractions in the heart. One such study found a compound exhibiting a significant increase in stroke volume in isolated rabbit heart preparations (Wu et al., 2012).
Enzyme Inhibition for Diabetes and Alzheimer's
Compounds with sulfonamides, acetamide moieties, and benzodioxane structures, related to the target compound, have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This indicates potential applications in the treatment of diabetes and Alzheimer's disease (Abbasi et al., 2019).
Density Functional Theory Studies
Density Functional Theory (DFT) studies on acetamide derivatives have been conducted to understand their molecular properties and potential as anti-HIV drugs. These studies provide insights into the local reactivity and intermolecular interactions of such compounds (Oftadeh et al., 2013).
Powder Diffraction Data
Powder diffraction data of N-derivatives of phenoxyacetamide, structurally related to the target compound, has been characterized, providing valuable information for the development of potential pesticides (Olszewska et al., 2011).
Hydrogen Bond Studies
Studies on substituted acetamides have focused on hydrogen bond interactions, which are crucial for understanding the chemical behavior and potential pharmacological applications of such compounds (Romero & Margarita, 2008).
properties
Product Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
|---|---|
Molecular Formula |
C19H19BrClN5O5S |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19BrClN5O5S/c20-15-2-4-16(5-3-15)32(30,31)25-9-7-24(8-10-25)13-19(27)23-22-12-14-1-6-17(21)18(11-14)26(28)29/h1-6,11-12H,7-10,13H2,(H,23,27)/b22-12+ |
InChI Key |
QLQGIDGIEDSHMF-WSDLNYQXSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



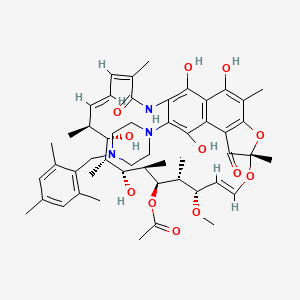
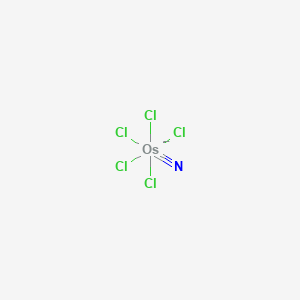
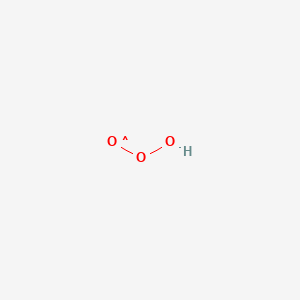
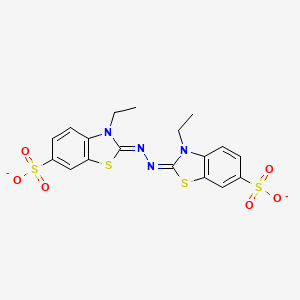
![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
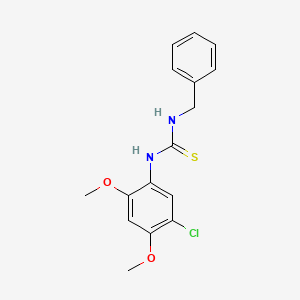
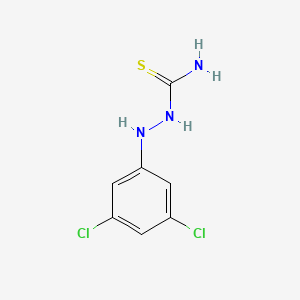
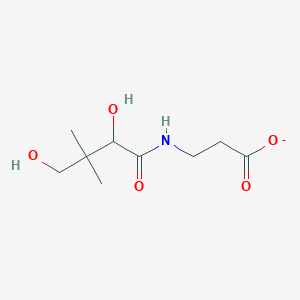
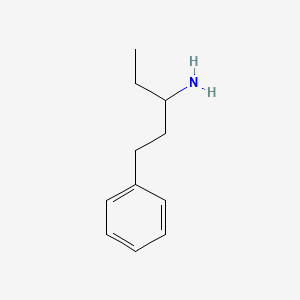
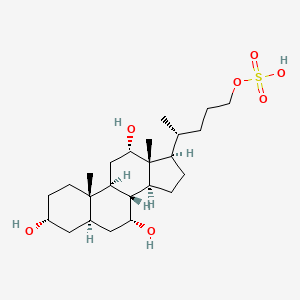
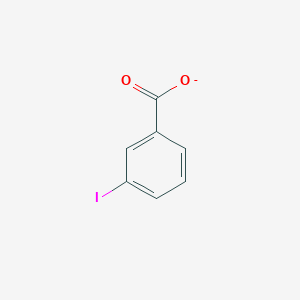
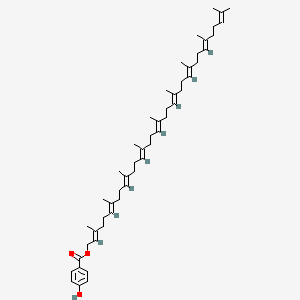
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)